molecular formula C10H11F3N2 B11723553 3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine

3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine

Cat. No.: B11723553
M. Wt: 216.20 g/mol
InChI Key: KSEAXIKKEKAFMA-SECBINFHSA-N
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Description

3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of pyridine derivatives. This process typically employs radical trifluoromethylation techniques, where carbon-centered radical intermediates are generated and subsequently react with trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound often involves large-scale trifluoromethylation reactions using specialized equipment to ensure the efficient and safe handling of reagents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-3-5-14-6-7(8)9-2-1-4-15-9/h3,5-6,9,15H,1-2,4H2/t9-/m1/s1

InChI Key

KSEAXIKKEKAFMA-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CN=C2)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

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